3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, commonly known as DMAT, is an organic compound with a variety of applications in scientific research. It is a heterocyclic compound with a five-membered ring structure, containing one nitrogen atom and one sulfur atom in the ring. DMAT is a chiral compound, with two enantiomers that can be separated by chromatography. DMAT is used in a variety of scientific research applications, including in vivo and in vitro studies, to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of the compound. DMAT also has advantages and limitations for use in lab experiments, and there are many potential future directions for research with this compound.
Scientific Research Applications
Structural Analysis and Properties
- Crystal Structure : The compound exhibits interesting structural properties. In one study, the 3-(dimethylamino)prop-2-en-1-one unit was found to be approximately planar, with significant interactions in the crystal, including C—H⋯O hydrogen bonds and C—H⋯π interactions (Ghorab et al., 2012).
Biological Activity
- Bioactivity : The bioactivity of this compound and its derivatives against various types of bacteria and fungi has been investigated. This research suggests potential applications in antimicrobial treatments (Jeragh & Elassar, 2015).
Synthetic Applications
- Diverse Compound Synthesis : This compound has been used as a starting material for synthesizing a wide array of compounds, including dithiocarbamates, thioethers, and various ring closure products. Such diversity demonstrates its utility in organic synthesis (Roman, 2013).
Optical and Electronic Properties
- Nonlinear Optical Absorption : Investigations into the nonlinear optical properties of derivatives of this compound have shown potential applications in optical device technology, like optical limiters (Rahulan et al., 2014).
Chemosensory Applications
- Fluorescent Chemosensor : Derivatives of this compound have been explored for their use as chemosensors, particularly for detecting metal ions like Fe+3. This highlights its potential in analytical chemistry (Singh et al., 2014).
Reactions with Phosphorus Reagents
- Reactivity with Phosphorus : The compound's reactivity with various phosphorus reagents has been studied, leading to the synthesis of novel phosphonochromone and oxathiaphosphinines, underscoring its versatility in organic chemistry (Ali et al., 2019).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-thiophen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYSVZGMDFMOJJ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | |
CAS RN |
34772-98-0 | |
Record name | 2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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